molecular formula C9H6BrFN2O B14772530 7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one

7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one

Cat. No.: B14772530
M. Wt: 257.06 g/mol
InChI Key: PUHKPJPWHHYDSW-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a diazine ring fused to a benzene ring. This compound is characterized by the presence of bromine, fluorine, and methyl substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of nitro groups to a suitable aromatic precursor.

    Reduction: Conversion of nitro groups to amino groups.

    Cyclization: Formation of the phthalazine ring system.

    Halogenation: Introduction of bromine and fluorine substituents.

    Methylation: Addition of a methyl group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts or specific solvents.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-6-fluoro-4-methylphthalazine: Lacks the ketone group.

    6-Fluoro-4-methylphthalazin-1(2H)-one: Lacks the bromine substituent.

    7-Bromo-4-methylphthalazin-1(2H)-one: Lacks the fluorine substituent.

Uniqueness

7-Bromo-6-fluoro-4-methylphthalazin-1(2H)-one is unique due to the specific combination of bromine, fluorine, and methyl substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

7-bromo-6-fluoro-4-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C9H6BrFN2O/c1-4-5-3-8(11)7(10)2-6(5)9(14)13-12-4/h2-3H,1H3,(H,13,14)

InChI Key

PUHKPJPWHHYDSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=CC(=C(C=C12)F)Br

Origin of Product

United States

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